羰基乙酰丙酮(三苯基膦)铑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

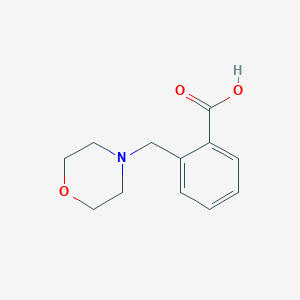

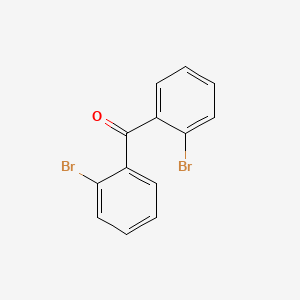

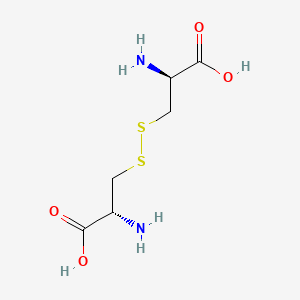

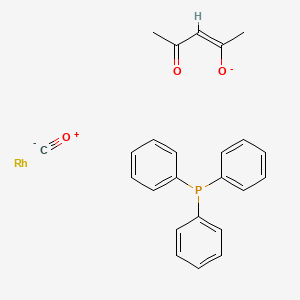

Rhodium, (triphenylphosphine)carbonylacetylacetonate is a coordination complex with the molecular formula C24H23O3PRh and a molecular weight of 493.32 g/mol . This compound is known for its yellow color and is soluble in acetone and chlorinated solvents . It is widely used as a catalyst in various chemical reactions, particularly in the petrochemical industry .

科学研究应用

Rhodium, (triphenylphosphine)carbonylacetylacetonate is extensively used in scientific research and industrial applications:

作用机制

Target of Action

Rhodium (triphenylphosphine)carbonylacetylacetonate (abbreviated as ROPAC) primarily targets catalytic processes. Specifically, it serves as an important catalyst in the petrochemical industry. Its deactivated waste catalyst holds significant value for recovery due to the high cost of rhodium (Rh) itself .

Mode of Action

The interaction of ROPAC with its targets involves several steps:

- Within ROPAC, the rhodium-phosphine chemical bond undergoes oxidative dissociation triggered by hydrogen peroxide (H₂O₂). This process converts Rh⁺ into Rh³⁺. Rh forms chloroaquorhodium (III) complexes, which then enter the aqueous phase. These complexes are crucial for effective recovery of Rh .

Biochemical Pathways

ROPAC affects various biochemical pathways, including:

- ROPAC is commonly used as a catalyst for hydrogenation reactions, particularly in the preparation of aldehydes from olefins. Its high catalytic activity and selectivity make it valuable for industrial processes .

Pharmacokinetics

Regarding pharmacokinetics, ROPAC exhibits the following properties:

- The compound’s absorption depends on the specific application and route of administration. ROPAC distributes within the reaction medium, especially in organic phases. The oxidative dissociation process mentioned earlier contributes to the conversion of Rh⁺ to Rh³⁺. Excretion pathways depend on the specific form of Rh complexes formed during recovery .

Result of Action

The molecular and cellular effects of ROPAC’s action include efficient hydrogenation reactions, leading to the formation of aldehydes. These reactions play a crucial role in various industrial processes .

准备方法

The synthesis of Rhodium, (triphenylphosphine)carbonylacetylacetonate involves several steps. One method includes conducting a backflow reaction on rhodium chloride trihydrate and a triphenylphosphine solution to prepare triphenylphosphine rhodium chloride. This intermediate is then mixed with N,N-dimethylformamide under nitrogen protection, followed by the addition of acetylacetone. The mixture undergoes a backflow heating reaction, is cooled to room temperature, concentrated, and then icy water is added to precipitate the crystals. The crystals are filtered, washed with water, and vacuum dried to obtain the final product . This method is advantageous as it uses environment-friendly solvents like ethyl alcohol, reducing production costs and environmental impact .

化学反应分析

Rhodium, (triphenylphosphine)carbonylacetylacetonate undergoes various chemical reactions, including:

相似化合物的比较

Rhodium, (triphenylphosphine)carbonylacetylacetonate can be compared with other rhodium complexes such as:

Wilkinson’s Catalyst (chloridotris(triphenylphosphine)rhodium(I)): This compound is also used in hydrogenation reactions but differs in its coordination environment and specific applications.

Rhodium acetylacetonate: This compound is another coordination complex of rhodium, used in different catalytic processes.

Rhodium, (triphenylphosphine)carbonylacetylacetonate stands out due to its unique combination of ligands, which provide specific catalytic properties and stability in various reaction conditions .

属性

CAS 编号 |

25470-96-6 |

|---|---|

分子式 |

C24H22O3PRh- |

分子量 |

492.3 g/mol |

IUPAC 名称 |

carbon monoxide;4-oxopent-2-en-2-olate;rhodium;triphenylphosphane |

InChI |

InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1 |

InChI 键 |

RHKGZYVYKXVQSD-UHFFFAOYSA-M |

SMILES |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

手性 SMILES |

C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

规范 SMILES |

CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |

产品来源 |

United States |

Q1: What are the main applications of Rhodium(triphenylphosphine)carbonylacetylacetonate as a catalyst?

A1: Rhodium(triphenylphosphine)carbonylacetylacetonate is primarily recognized for its catalytic activity in olefin carbonylation reactions [, ]. These reactions are crucial in industrial chemistry for synthesizing a variety of valuable compounds.

Q2: The provided research papers highlight a method for recovering rhodium from reaction waste. Why is this recovery process significant?

A2: Rhodium is a precious metal with limited availability and high cost. The method described in the papers allows for the efficient recovery of rhodium from reaction waste solutions generated during olefin carbonylation processes [, ]. This recovery process offers significant economic and environmental benefits by:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。